2-Methyl-1-(p-tolyl)-1H-imidazole
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Overview
Description
2-Methyl-1-(p-tolyl)-1H-imidazole is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound features a methyl group at the 2-position and a p-tolyl group (a benzene ring with a methyl group at the para position) attached to the nitrogen at the 1-position. Imidazoles are known for their wide range of biological activities and are often used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(p-tolyl)-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of p-toluidine with glyoxal and ammonium acetate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
- p-Toluic acid or p-tolualdehyde.
Reduction: Dihydroimidazole derivatives.
Substitution: Brominated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
2-Methyl-1-(p-tolyl)-1H-imidazole has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a building block for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(p-tolyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways involved vary depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: Lacks the p-tolyl group, making it less hydrophobic.
2-Phenylimidazole: Contains a phenyl group instead of a p-tolyl group, affecting its reactivity and biological activity.
4-Methylimidazole: The methyl group is at the 4-position, altering its chemical properties.
Uniqueness
2-Methyl-1-(p-tolyl)-1H-imidazole is unique due to the presence of both a methyl group and a p-tolyl group, which influence its chemical reactivity and potential biological activities. The combination of these substituents can enhance its solubility in organic solvents and its ability to interact with biological targets.
Properties
Molecular Formula |
C11H12N2 |
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Molecular Weight |
172.23 g/mol |
IUPAC Name |
2-methyl-1-(4-methylphenyl)imidazole |
InChI |
InChI=1S/C11H12N2/c1-9-3-5-11(6-4-9)13-8-7-12-10(13)2/h3-8H,1-2H3 |
InChI Key |
BATXAIJIKUOJMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2C |
Origin of Product |
United States |
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